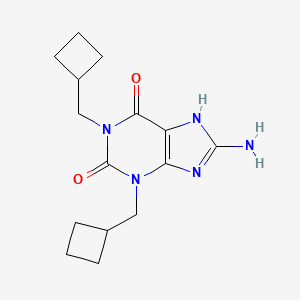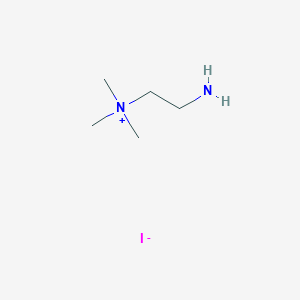
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol is a fluorinated diol compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol typically involves the fluorination of undecane-1,4-diol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other functional groups, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance coatings and lubricants due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s hydrophobicity and resistance to degradation. These properties allow it to interact with various molecular targets and pathways, making it useful in applications that require stability and resistance to harsh conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Perfluorodecalin
- Perfluorooctane
Uniqueness
Compared to similar compounds, 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane-1,4-diol offers a unique combination of high fluorine content and diol functionality. This makes it particularly valuable in applications requiring both hydrophobicity and the ability to form hydrogen bonds.
Propriétés
Numéro CAS |
134298-52-5 |
|---|---|
Formule moléculaire |
C11H11F13O2 |
Poids moléculaire |
422.18 g/mol |
Nom IUPAC |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecane-1,4-diol |
InChI |
InChI=1S/C11H11F13O2/c12-6(13,4-5(26)2-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 |
Clé InChI |
AQUZYAPCSLULGO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




